molecular formula C11H11Cl3N4O3S B11709870 N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11709870
M. Wt: 385.7 g/mol
InChI Key: DYMLKNCJEMMPPO-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide is a thiourea-containing acetamide derivative characterized by:

  • A trichloroethyl group (CCl₃CH₂) attached to the acetamide nitrogen.
  • A thioureido linkage (–NH–C(=S)–NH–) connecting the trichloroethyl moiety to a 4-nitrophenyl aromatic ring.
  • The 4-nitro group (–NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

Properties

Molecular Formula

C11H11Cl3N4O3S

Molecular Weight

385.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl3N4O3S/c1-6(19)15-9(11(12,13)14)17-10(22)16-7-2-4-8(5-3-7)18(20)21/h2-5,9H,1H3,(H,15,19)(H2,16,17,22)

InChI Key

DYMLKNCJEMMPPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide typically involves the reaction of 2,2,2-trichloroethylamine with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Nitrophenyl (Target Compound) : The para-nitro group enhances electrophilicity, stabilizes negative charge via resonance, and influences crystal packing through dipole interactions .
  • 4-Chlorophenyl (Compound 12): Replacing –NO₂ with –Cl (moderately electron-withdrawing) reduces resonance effects but maintains halogen-mediated intermolecular interactions. This substitution may lower melting points compared to nitro derivatives .
  • 4-Ethoxyphenyl (Compound 15) : The ethoxy group (–OCH₂CH₃) is electron-donating, increasing electron density on the aromatic ring. This reduces electrophilicity and could decrease binding affinity to targets like COX-2 or c-Myc compared to nitro analogs .
Positional Isomerism (Ortho, Meta, Para)
  • Meta-Substituted Analogs () :
    • 3-Nitrophenyl : Meta-nitro substitution disrupts conjugation compared to para, leading to distinct 35Cl NQR frequencies (3 vs. 6 for ortho) and altered crystal parameters (orthorhombic vs. triclinic systems) .
    • 3-Methylphenyl : Methyl at meta introduces steric hindrance without significant electronic effects, resulting in simpler NQR spectra (1 frequency) .

Modifications to the Acetamide Backbone

  • This contrasts with the target compound’s simpler acetamide structure, which may enhance solubility .

Thioureido Linkage Variations

  • Naphthyl Substituent (Compound 7h) : Replacing 4-nitrophenyl with naphthalen-1-yl increases aromatic surface area, enhancing π-π stacking interactions. This modification correlates with higher melting points (205–207°C vs. 171–173°C for 4-acetamidophenyl analog 7d) .

Physicochemical and Crystallographic Properties

Melting Points and Solubility

Compound Substituent Melting Point (°C) Rf Value Notes
Target Compound 4-Nitrophenyl Not Reported Likely high due to –NO₂
7d (4-Acetamidophenyl) 4-Acetamidophenyl 171–173 0.28 Moderate polarity
7h (Naphthalen-1-yl) Naphthalen-1-yl 205–207 0.69 High lipophilicity
3CPTCA 3-Chlorophenyl Not Reported Orthorhombic crystal system

Crystallographic Data

  • Target Compound : Likely adopts an orthorhombic system (Pbca) similar to 35DCPTCA (a = 22.485 Å, b = 10.738 Å, c = 10.028 Å) due to para-substitution symmetry .
  • 35DMPTCA (3,5-Dimethylphenyl) : Triclinic system with two molecules per asymmetric unit, indicating steric clashes absent in monosubstituted analogs.

Enzyme Inhibition Potential

  • c-Myc Inhibition () : Derivatives of N-(2,2,2-trichloroethyl)acetamide with arylthioureido groups show promise as c-Myc inhibitors. The 4-nitro group may enhance binding via polar interactions, whereas bulkier substituents (e.g., naphthyl) might reduce cellular uptake .
  • COX-2 Selectivity: 2-(2,4-Dichlorophenoxy)acetamide derivatives () exhibit COX-2 inhibition. The target compound’s nitro group could mimic dichloro-substitutions, though direct activity data are lacking .

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